N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216819-71-4
VCID: VC6344927
InChI: InChI=1S/C21H24FN3O2S2.ClH/c1-14-5-10-17(27-4)19-20(14)29-21(23-19)25(12-11-24(2)3)18(26)13-28-16-8-6-15(22)7-9-16;/h5-10H,11-13H2,1-4H3;1H
SMILES: CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)CSC3=CC=C(C=C3)F.Cl
Molecular Formula: C21H25ClFN3O2S2
Molecular Weight: 470.02

N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride

CAS No.: 1216819-71-4

VCID: VC6344927

Molecular Formula: C21H25ClFN3O2S2

Molecular Weight: 470.02

* For research use only. Not for human or veterinary use.

N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride - 1216819-71-4

Description

N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic organic compound with significant potential in medicinal chemistry. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound integrates various functional groups, such as a dimethylamino group, a fluorophenyl thioether, and a benzo[d]thiazole moiety, contributing to its pharmacological properties.

Synthesis

The synthesis of N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride involves multiple steps. It requires careful control of reaction conditions such as temperature, solvent choice (often tetrahydrofuran or dimethyl sulfoxide), and reaction time to optimize yield and purity. Various purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Synthesis Steps

  • Preparation of Intermediates: The synthesis typically starts with the preparation of necessary intermediates, which may involve reactions such as nucleophilic substitution or condensation reactions.

  • Coupling Reactions: The key step involves coupling the fluorophenyl thioether with the benzo[d]thiazole moiety, often facilitated by catalysts or bases.

  • Purification: The final product is purified using techniques like HPLC or recrystallization to ensure high purity.

Mechanism of Action

The mechanism of action for N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride likely involves interaction with specific biological targets such as enzymes or receptors. Similar compounds often modulate neurotransmitter systems or inhibit specific enzyme activities, suggesting potential applications in neuropharmacology.

Potential Therapeutic Applications

  • Neurodegenerative Diseases: The compound may offer therapeutic benefits in conditions such as Alzheimer's disease by modulating pathways involved in neurodegeneration.

  • Enzyme Inhibition: It could act as an inhibitor of specific enzymes, impacting cellular signaling and homeostasis.

Research Findings

Research into similar compounds suggests that they often exhibit diverse biological activities. For instance, thiazole derivatives are known for their antimicrobial and anticancer properties. The specific structure of N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride suggests potential applications in targeting neurodegenerative diseases and other conditions influenced by enzyme activities.

CAS No. 1216819-71-4
Product Name N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
Molecular Formula C21H25ClFN3O2S2
Molecular Weight 470.02
IUPAC Name N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Standard InChI InChI=1S/C21H24FN3O2S2.ClH/c1-14-5-10-17(27-4)19-20(14)29-21(23-19)25(12-11-24(2)3)18(26)13-28-16-8-6-15(22)7-9-16;/h5-10H,11-13H2,1-4H3;1H
Standard InChIKey LPHFHROELXPKKQ-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)CSC3=CC=C(C=C3)F.Cl
Solubility not available
PubChem Compound 18576562
Last Modified Aug 18 2023

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